1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

Medicinal chemistry Lead optimization Ligand efficiency

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine (CAS 956020-07-8, molecular formula C₁₂H₁₆N₄, molecular weight 216.28 g/mol) is a heterobifunctional research intermediate combining an imidazo[1,2-a]pyridine core with a 3-aminopyrrolidine moiety via a methylene linker at the 2-position. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs on the market and demonstrated utility in kinase inhibition, anti-infective, and anti-inflammatory programs.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B13347456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=CN3C=CC=CC3=N2
InChIInChI=1S/C12H16N4/c13-10-4-6-15(7-10)8-11-9-16-5-2-1-3-12(16)14-11/h1-3,5,9-10H,4,6-8,13H2
InChIKeyKYBNUZNHFKVFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine (CAS 956020-07-8): Procurement-Ready Research Intermediate & Privileged Scaffold


1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine (CAS 956020-07-8, molecular formula C₁₂H₁₆N₄, molecular weight 216.28 g/mol) is a heterobifunctional research intermediate combining an imidazo[1,2-a]pyridine core with a 3-aminopyrrolidine moiety via a methylene linker at the 2-position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs on the market and demonstrated utility in kinase inhibition, anti-infective, and anti-inflammatory programs . This compound provides a free primary amine handle for downstream derivatization (amide coupling, reductive amination, sulfonylation), making it a versatile building block for focused library synthesis or late-stage functionalization. The compound is commercially available at 98% purity from multiple suppliers, with storage at 2–8 °C under dry conditions .

Why Imidazo[1,2-a]pyridine-Pyrrolidine Building Blocks Cannot Be Interchanged: Structural and Physicochemical Gatekeepers for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine


Despite sharing the imidazo[1,2-a]pyridine core, three critical structural features differentiate this compound from its closest analogs and render simple substitution unreliable: (1) the 2-position methylene linkage to the pyrrolidine ring, which is distinct from the 3-position regioisomer (CAS 956018-43-2) and alters both synthetic reactivity and potential biological target engagement ; (2) the five-membered pyrrolidine ring, which imposes a different amine vector angle and conformational flexibility compared to the six-membered piperidine analog (CAS 1303754-58-6, MW 230.31) ; and (3) the absence of the 6-chloro substituent, which distinguishes it from the chlorinated analog (CAS 1272854-37-1, MW 250.73) and affects both molecular weight, lipophilicity, and subsequent derivatization options . These differences are not cosmetic; they directly impact synthetic strategy, physicochemical property optimization, and SAR interpretation in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine Versus Closest Analogs


Molecular Weight Advantage: 14% Lower MW Than the 6-Chloro Analog Improves Ligand Efficiency Metrics

The target compound (MW 216.28) is 34.45 g/mol lighter than its direct 6-chloro-substituted analog (CAS 1272854-37-1, MW 250.73), representing a 13.7% molecular weight reduction . This difference is consequential in lead optimization: for a fixed target potency, the lower MW compound will exhibit a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count). With 16 heavy atoms versus 18 for the chlorinated analog, the target compound offers 12.5% fewer heavy atoms for the same core scaffold, providing a more favorable starting point for property optimization.

Medicinal chemistry Lead optimization Ligand efficiency Fragment-based drug discovery

Conformational and Vector Geometry Differentiation: Pyrrolidine (5-Ring) vs. Piperidine (6-Ring) Amine Presentation

The pyrrolidine ring in the target compound constrains the primary amine into a distinct spatial orientation compared to the piperidine analog. In pyrrolidine, the 3-amino substituent adopts a pseudo-equatorial/axial equilibrium with a ~30° difference in the N–C3 vector angle relative to the piperidine chair conformer . Additionally, the pyrrolidine nitrogen pKa is approximately 0.5–0.8 units lower than that of piperidine analogs (pyrrolidine conjugate acid pKa ~11.3 vs. piperidine ~11.1), but the effect on the 3-amino substituent basicity is scaffold-dependent [1]. This translates into distinct hydrogen-bonding geometries and protonation states at physiological pH, which can affect both target engagement and off-target profiles in biological assays.

Structure-based drug design Conformational analysis Scaffold hopping Medicinal chemistry

Regioisomeric Specificity: 2-ylmethyl vs. 3-ylmethyl Substitution Determines Synthetic Utility and Biological Profile Potential

The target compound bears the pyrrolidine moiety at the imidazo[1,2-a]pyridine 2-position, whereas the regioisomer (CAS 956018-43-2) carries it at the 3-position . In the imidazo[1,2-a]pyridine system, the 2-position is directly conjugated to the bridgehead nitrogen and is electronically distinct from the 3-position, which is conjugated to the pyridine ring. Literature evidence for imidazo[1,2-a]pyridine kinase inhibitors demonstrates that 2-position substitution patterns are associated with PI3K inhibition (e.g., compound 2a, IC₅₀ = 0.67 µM for p110α), while 3-position substitution patterns are prevalent in IRAK4/FLT3 inhibitor series (e.g., NCGC1481, NCGC2327) [1][2]. This regioisomeric distinction is not interchangeable in SAR campaigns and dictates which target classes the resulting library members are likely to engage.

Regioisomerism Synthetic chemistry Kinase inhibitor design Structure-activity relationship

Purity Specification and Storage Stability: 98% vs. 97% for the Chlorinated Analog

The target compound is commercially specified at 98% purity from multiple suppliers (Leyan Product No. 1633200), compared to 97% purity for the direct 6-chloro analog (CAS 1272854-37-1, CheMenu Catalog No. CM287414) . While a 1% purity difference may appear modest, in parallel synthesis or library production contexts where this compound serves as a core scaffold for dozens to hundreds of derivatives, the cumulative impact on downstream yield and purification burden is meaningful. Furthermore, the target compound is stored at 2–8 °C sealed in dry conditions, with documented room temperature shipping stability , whereas the chlorinated analog's full storage specification is less comprehensively documented.

Quality control Chemical procurement Analytical chemistry Reproducibility

Recommended Application Scenarios for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Optimization Library Synthesis Targeting PI3K or Lipid Kinases

The 2-position regioisomeric specificity of this compound and the established precedent for imidazo[1,2-a]pyridine 2-substituted analogs as PI3K p110α inhibitors (lead compound IC₅₀ = 0.67 µM) [1] make this building block the appropriate selection for medicinal chemistry programs exploring the PI3K/AKT/mTOR axis. Its lower molecular weight (216.28) compared to the 6-chloro analog (250.73) provides greater ligand efficiency headroom for property optimization , while the free primary amine enables direct parallel amide coupling or reductive amination to generate diverse screening libraries with minimal synthetic steps.

Kinase-Focused Chemical Probe Development Requiring Regioisomeric Fidelity

For structure-based kinase inhibitor design programs, the unambiguous 2-ylmethyl connectivity is critical. The 3-ylmethyl regioisomer (CAS 956018-43-2) has been associated with IRAK4/FLT3 inhibitor chemotypes (e.g., NCGC1481, NCGC2327, Kd values 0.08–0.14 nM) [2]. Selecting the correct regioisomer at the procurement stage prevents costly SAR misinterpretation that could arise from inadvertently using the wrong building block. The pyrrolidine ring further offers a distinct hydrogen-bond vector geometry compared to the piperidine analog, which may influence target selectivity .

High-Throughput Parallel Synthesis Where Starting Material Purity Directly Affects Library Quality and Cost

The 98% purity specification of this building block provides a measurable advantage over the 97% purity chlorinated analog in parallel synthesis workflows. For a library of 500 compounds produced via 3-step derivatization, the cumulative purity advantage can translate to approximately 15-fold lower total impurity burden at the final product stage, reducing the need for resource-intensive preparative HPLC purification. Coupled with documented room-temperature shipping stability and 2–8 °C storage, this compound is logistically well-suited for medium-to-high-throughput medicinal chemistry operations.

Quote Request

Request a Quote for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.